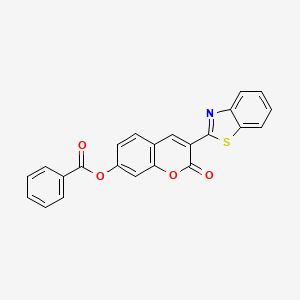

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate

Description

Le benzoate de 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-7-yle est un composé organique complexe qui présente un cycle benzothiazole fusionné à une structure de chroménone, avec un groupe ester benzoate

Propriétés

Formule moléculaire |

C23H13NO4S |

|---|---|

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] benzoate |

InChI |

InChI=1S/C23H13NO4S/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)28-19(15)13-16)21-24-18-8-4-5-9-20(18)29-21/h1-13H |

Clé InChI |

KHSORWOFDJUUMT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du benzoate de 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-7-yle implique généralement la condensation du 2-aminobenzènethiol avec des aldéhydes ou des cétones appropriés, suivie de réactions de cyclisation. Les conditions réactionnelles comprennent souvent l'utilisation de chlorures d'acides et de catalyseurs pour faciliter la formation du cycle benzothiazole .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des procédés de synthèse en plusieurs étapes optimisés pour le rendement et la pureté. Des techniques telles que l'irradiation par micro-ondes et les réactions multicomposantes en un seul pot sont utilisées pour améliorer l'efficacité et réduire les temps de réaction .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le benzoate de 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-7-yle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels

Biologie : Le composé présente des propriétés antibactériennes et antifongiques potentielles, ce qui en fait un candidat pour le développement de nouveaux agents antimicrobiens

Médecine : Ses caractéristiques structurelles en font un candidat potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques

Industrie : Les propriétés uniques du composé le rendent utile en science des matériaux, par exemple dans le développement de colorants et de polymères

Mécanisme d'action

Le mécanisme d'action du benzoate de 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-7-yle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle benzothiazole peut interagir avec les macromolécules biologiques, inhibant potentiellement leur fonction ou modifiant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'activité antimicrobienne ou l'inhibition enzymatique.

Applications De Recherche Scientifique

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms

Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents

Medicine: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors

Industry: The compound’s unique properties make it useful in material science, such as in the development of dyes and polymers

Mécanisme D'action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Benzothiazole : Une structure plus simple avec une activité biologique similaire.

2-Phénylquinazolin-4(3H)-one : Un autre composé présentant des propriétés antibactériennes.

Benzoxazole : Structure similaire mais avec un atome d'oxygène au lieu du soufre, conduisant à des propriétés chimiques différentes.

Unicité

Le benzoate de 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-7-yle est unique en raison de sa combinaison d'un cycle benzothiazole avec une structure de chroménone et un groupe ester benzoate. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.